molecular formula C4HBrClFN2 B6230570 5-bromo-4-chloro-6-fluoropyrimidine CAS No. 1554321-96-8

5-bromo-4-chloro-6-fluoropyrimidine

Cat. No.: B6230570
CAS No.: 1554321-96-8
M. Wt: 211.4
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Description

5-Bromo-4-chloro-6-fluoropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles that contain nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of bromine, chlorine, and fluorine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-chloro-6-fluoropyrimidine typically involves halogenation reactions. One common method is the halogen exchange reaction, where a pyrimidine derivative undergoes substitution reactions with halogenating agents. For example, starting with 4,6-dichloropyrimidine, a fluorination reaction can be carried out using a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). This is followed by bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-6-fluoropyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various amines are commonly used in substitution reactions.

    Coupling Reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2) or palladium on carbon (Pd/C), are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield aminopyrimidine derivatives, while coupling reactions with boronic acids can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 5-bromo-4-chloro-6-fluoropyrimidine depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or modulator of biological targets such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic efficacy . The molecular targets and pathways involved vary depending on the specific bioactive molecule derived from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-chloro-6-fluoropyrimidine is unique due to the specific arrangement of halogen atoms on the pyrimidine ring. This arrangement influences its reactivity and makes it a versatile intermediate for various synthetic applications. The combination of bromine, chlorine, and fluorine atoms provides a balance of electronic effects that can be exploited in the design of bioactive molecules and advanced materials .

Properties

CAS No.

1554321-96-8

Molecular Formula

C4HBrClFN2

Molecular Weight

211.4

Purity

95

Origin of Product

United States

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